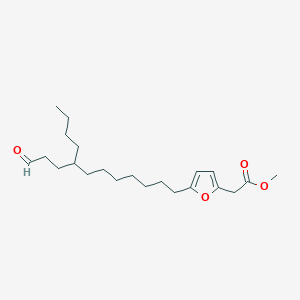

Plakorsin C

Description

Properties

Molecular Formula |

C22H36O4 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

methyl 2-[5-[8-(3-oxopropyl)dodecyl]furan-2-yl]acetate |

InChI |

InChI=1S/C22H36O4/c1-3-4-11-19(13-10-17-23)12-8-6-5-7-9-14-20-15-16-21(26-20)18-22(24)25-2/h15-17,19H,3-14,18H2,1-2H3 |

InChI Key |

CZTVQWDSMYFZBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCCCCCC1=CC=C(O1)CC(=O)OC)CCC=O |

Synonyms |

plakorsin C |

Origin of Product |

United States |

Origin, Isolation, and Structural Elucidation of Plakorsin C

Discovery and Source Organism

Plakorsin C, along with its related compounds Plakorsin A and B, was first isolated from a marine sponge. nih.gov The identification of these novel substances highlights the chemical richness of marine invertebrates and their associated microorganisms. nih.gov

Marine Sponge Genera (e.g., Plakortis simplex) and Geographical Origins

The primary source of this compound is the marine sponge Plakortis simplex. nih.gov This species belongs to the family Plakinidae and is found in various marine environments. nih.govhabitas.org.uk The specific specimen of Plakortis simplex from which Plakorsins A-C were first isolated was collected off the coast of Taiwan. nih.gov

Plakortis simplex has a broad geographical distribution, having been reported in the Northeast Atlantic, the Central Pacific, and the Tropical Western Atlantic. sealifebase.orgcambridge.org It has also been identified in the Andaman and Nicobar Islands of India. nih.gov The sponge typically inhabits shallow waters, attaching to substrates like rocks and boulders. habitas.org.ukindianecologicalsociety.com

Ecological Context of Producer Organisms

Sponges of the genus Plakortis are significant members of marine benthic communities. scielo.br They are sessile filter-feeders, playing a crucial role in nutrient cycling on coral reefs by processing dissolved organic matter. indianecologicalsociety.comnih.gov These sponges compete for space with other sessile organisms, including corals, and have been observed to engage in aggressive overgrowth in some instances. scielo.brfsu.edu

The production of secondary metabolites like this compound is believed to be a defense mechanism. nih.gov Crude extracts from various Plakortis species have been shown to deter feeding by reef fish and inhibit the settlement of fouling organisms, suggesting that these compounds serve multiple ecological functions. scielo.br

Extraction and Fractionation Methodologies

The isolation of this compound from the source organism involves a multi-step process of extraction and purification designed to separate the compound from the complex mixture of metabolites present in the sponge. nih.gov

Solvent-Based Extraction Protocols

The initial step in isolating this compound involves extracting the chemical constituents from the sponge tissue using organic solvents. The choice of solvent is critical, as it determines the types of compounds that will be predominantly recovered. nih.gov A common method for marine sponges involves sequential extraction with solvents of increasing polarity. calpoly.edu

For the isolation of this compound from Plakortis simplex, the freeze-dried and minced sponge material was extracted with a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH). nih.govdovepress.com This process is typically repeated multiple times to ensure exhaustive extraction of the desired metabolites. calpoly.edu The combined extracts are then concentrated under vacuum to yield a crude extract. dovepress.commdpi.com

Chromatographic Separation Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Following extraction, the crude extract undergoes a series of chromatographic separations to isolate individual compounds. mdpi.commaas.edu.mm This process, known as fractionation, separates molecules based on their physical and chemical properties, such as polarity and size.

The general workflow for purifying compounds like this compound involves the following steps:

Solvent Partitioning: The crude extract is partitioned between different immiscible solvents (e.g., ethyl acetate (B1210297) and water) to achieve a preliminary separation of compounds based on their polarity. mdpi.com

Column Chromatography: The resulting fractions are further purified using column chromatography, often with a silica (B1680970) gel stationary phase. Compounds are eluted with a gradient of solvents, typically starting with a non-polar solvent (like n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate). maas.edu.mm

High-Performance Liquid Chromatography (HPLC): The final purification step to obtain pure this compound is accomplished using HPLC. nih.govdiva-portal.org This technique provides high resolution and is essential for separating structurally similar compounds. For the plakorsins, a C18 reversed-phase column is often used with a solvent system such as methanol/water. nih.gov

The table below summarizes the chromatographic steps used in the isolation of this compound and its related compounds.

| Chromatography Step | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| 1. Column Chromatography | Silica Gel | n-hexane / Ethyl Acetate (gradient) | Initial fractionation of the crude extract. |

| 2. HPLC | C18 Reversed-Phase | Methanol / Water | Final purification of individual compounds. |

This table is a generalized representation based on common practices for isolating furan (B31954) derivatives from marine sponges. nih.govmaas.edu.mm

Advanced Structural Elucidation Techniques

Once isolated, the precise chemical structure of this compound was determined using a combination of advanced spectroscopic methods. nih.govuoa.gr These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

The primary methods used for the structural elucidation of this compound and its analogues include:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the structure of organic molecules. A suite of NMR experiments is performed:

¹H NMR: Identifies the number and types of hydrogen atoms in the molecule.

¹³C NMR: Identifies the number and types of carbon atoms.

2D NMR (e.g., COSY, HMQC, HMBC): These experiments establish the connectivity between atoms, revealing how the protons and carbons are bonded to each other, which is crucial for piecing together the complete structural framework. maas.edu.mm

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as carbonyls (C=O) and hydroxyls (O-H). researchgate.net

The structure of this compound was established primarily through the detailed analysis of these spectral data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D NMR, including NOESY, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy was central to determining the planar structure and relative stereochemistry of this compound. nih.govanalis.com.my Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments were employed to piece together the molecular puzzle.

2D NMR experiments were crucial for establishing the connectivity between atoms:

COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of proton-proton networks within the molecule. analis.com.my

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms to their attached protons, definitively assigning the proton signal to its corresponding carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for connecting different fragments of the molecule, especially across quaternary carbons or heteroatoms, to build the complete carbon framework. nih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) or its rotating-frame equivalent, ROESY, reveals protons that are close in space, even if they are not directly bonded. This is critical for determining the relative stereochemistry of the molecule. uct.ac.za

Through the combined analysis of these NMR experiments, the sequence of atoms and the relative configuration of stereocenters in this compound were determined. nih.govuct.ac.za

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| 2 | 140.2 (CH) | 7.15 (s) | - | C-3, C-4, C-5 |

| 3 | 109.8 (CH) | 6.20 (s) | - | C-2, C-4, C-5 |

| 4 | 156.5 (C) | - | - | - |

| 5 | 124.8 (C) | - | - | - |

| 6 | 28.5 (CH₂) | 2.60 (t) | H-7 | C-5, C-7, C-8 |

| 7 | 35.1 (CH₂) | 1.65 (m) | H-6, H-8 | C-6, C-8 |

| 8 | 72.9 (CH) | 3.85 (m) | H-7, H-9 | C-7, C-9, C-10 |

| 9 | 41.2 (CH₂) | 1.50 (m) | H-8, H-10 | C-8, C-10 |

| 10 | 174.5 (C) | - | - | - |

| OMe | 51.6 (CH₃) | 3.65 (s) | - | C-10 |

Note: Data presented is representative for the structural elucidation of furan derivatives like this compound and is based on typical values found in the literature. Exact values for this compound are detailed in its primary isolation publication.

Mass Spectrometry (MS) Techniques (e.g., High-Resolution ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby revealing the molecular weight and elemental composition of a compound. khanacademy.org For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was a key technique. uct.ac.za

HR-ESI-MS provides highly accurate mass measurements, which allows for the determination of a molecule's elemental formula. researchgate.net This is a critical step in structure elucidation, as it provides the exact number of carbon, hydrogen, oxygen, and other atoms present in the molecule, complementing the structural fragments identified by NMR. uct.ac.zaresearchgate.net The analysis of this compound by HR-ESI-MS would have revealed a pseudomolecular ion peak, from which its precise molecular formula was calculated, confirming the deductions made from NMR data. uct.ac.za Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific neutral fragments. nih.gov

Vibrational and Electronic Spectroscopy (e.g., Infrared Spectroscopy, Electronic Circular Dichroism for Absolute Configuration)

Vibrational and electronic spectroscopy provide information about the functional groups present in a molecule and its stereochemistry.

Infrared (IR) Spectroscopy : This technique measures the vibrations of bonds within a molecule. wikipedia.org Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, IR spectroscopy was used to identify key functional groups. uct.ac.zagrafiati.com For instance, a strong absorption band around 1730-1740 cm⁻¹ is indicative of a carbonyl group (C=O) in an ester, while broad absorptions around 3400-3500 cm⁻¹ suggest the presence of hydroxyl (O-H) groups. uct.ac.zalibretexts.org Other peaks would confirm the presence of C-H and C-O bonds. wikipedia.org

Electronic Circular Dichroism (ECD) : ECD is a form of UV-Visible spectroscopy that uses circularly polarized light to analyze chiral molecules. faccts.deencyclopedia.pub Enantiomers, which are non-superimposable mirror images, produce mirror-image ECD spectra. This makes ECD a powerful tool for determining the absolute configuration of a chiral center. univr.itspectroscopyasia.com The experimental ECD spectrum of a natural product is compared with the spectra predicted for different possible stereoisomers using quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TDDFT). mdpi.com A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry. This method has been successfully applied to determine the absolute configuration of structurally related polyketides isolated from Plakortis simplex. researchgate.netresearchgate.net

Complementary Spectroscopic and Diffraction Methods (e.g., X-ray Crystallography for related analogues)

While obtaining a single crystal of a flexible natural product like this compound for X-ray analysis can be challenging, the structure of a related or derivatized analogue can provide definitive proof of structure and stereochemistry. spectroscopyasia.com

X-ray Crystallography is considered the gold standard for determining the three-dimensional structure of a molecule. libretexts.orgwikipedia.org It involves directing a beam of X-rays onto a single crystal of a compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of each atom in space. omu.edu.tr While a crystal structure for this compound itself has not been reported, single-crystal X-ray diffraction analysis has been successfully performed on other metabolites isolated from Plakortis sponges. uct.ac.zarsc.org For example, the absolute configuration of simplextones, which share a similar polyketide origin, was determined by X-ray crystallography. rsc.org Such data provides an irrefutable anchor for the stereochemistry of a core structural type, which can then be used to confidently assign the stereochemistry of non-crystalline analogues like this compound through spectroscopic correlation. nih.gov

Biosynthetic Pathways and Proposed Biogenesis of Plakorsin C

Polyketide Synthase (PKS) Involvement in Marine Natural Product Biosynthesis

The biosynthesis of a vast array of secondary metabolites in bacteria, fungi, and marine organisms is orchestrated by a family of enzymes known as polyketide synthases (PKSs). mdpi.comwikipedia.org These enzymatic assembly lines are responsible for the iterative condensation of simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to construct the complex carbon skeletons of polyketides. plos.org The structural diversity of polyketides arises from the modular nature of PKSs, with different domains catalyzing specific reactions like ketoreduction, dehydration, and enoylreduction. mdpi.com

PKSs are broadly classified into three types: Type I, Type II, and Type III. wikipedia.org

Type I PKSs are large, multifunctional proteins with multiple modules, each containing a set of active sites for one cycle of polyketide chain extension. wikipedia.org

Type II PKSs are composed of a complex of monofunctional proteins that work together to synthesize aromatic polyketides. plos.org

Type III PKSs are smaller, homodimeric enzymes that catalyze the formation of polyketide products through a series of condensation and cyclization reactions. mdpi.com

The biosynthesis of many marine natural products, including those from sponges, is attributed to the action of these PKS systems. mdpi.comrsc.org The carbon backbone of Plakorsin C is believed to be of polyketide origin, suggesting the involvement of a PKS in its formation. nih.govrsc.org

Proposed Biogenetic Theories for Plakorsin Derivatives

The structural similarities among various furan-containing marine natural products have led to several biogenetic hypotheses. These theories often propose a common precursor that undergoes a series of enzymatic or non-enzymatic transformations to yield a diverse array of final products.

Connections to Precursor Molecules (e.g., Chondrillin, Untenone A)

A compelling body of evidence suggests a biogenetic link between this compound and other marine metabolites, notably chondrillin and untenone A. rsc.orgclockss.org Chondrillin, a cyclic peroxide, and untenone A, a cyclopentenone derivative, have been co-isolated with Plakorsin derivatives from sponges of the genus Plakortis. clockss.orgresearchgate.netacs.org

The structural relationship between these compounds has led to the proposal that they share a common biosynthetic origin. rsc.org It is hypothesized that a linear polyketide precursor undergoes a series of transformations, including cyclization and oxidation, to form these varied structures. For instance, it has been suggested that plakorsin A, a closely related compound to this compound, could arise from the reduction of chondrillin. rsc.org Similarly, untenone A is considered a potential precursor to other complex molecules, and its isolation provides support for proposed biosynthetic pathways involving intermolecular cycloaddition reactions. clockss.orgresearchgate.net

| Compound Name | Chemical Class | Proposed Biogenetic Relationship to this compound |

| Chondrillin | Cyclic Peroxide | Potential precursor to Plakorsin A, which is structurally similar to this compound. rsc.org |

| Untenone A | Cyclopentenone | Considered a key intermediate in the biosynthesis of related polyketides. clockss.orgresearchgate.net |

Enzymatic and Non-Enzymatic Transformation Hypotheses

The diversification of polyketide scaffolds is thought to occur through a combination of enzymatic and non-enzymatic reactions. In the context of this compound and its relatives, several transformation hypotheses have been put forward. These include rearrangements of peroxide-containing intermediates and subsequent cyclizations. rsc.org

The presence of furan (B31954) rings in compounds like this compound is particularly intriguing. One proposed mechanism involves the ring contraction of a peroxide precursor to form the furan moiety. rsc.org Such rearrangements can be influenced by the chemical environment and may not always require direct enzymatic catalysis. The isolation of a variety of structurally related compounds from the same organism supports the idea of a divergent biosynthetic pathway from a common intermediate, where both enzymatic control and spontaneous chemical transformations play a role. rsc.org

Chemoenzymatic Approaches to Biosynthesis Studies

The complexity of natural product biosynthesis often necessitates a combination of chemical and enzymatic methods for its elucidation. Chemoenzymatic synthesis, which integrates the selectivity of enzymes with the versatility of chemical reactions, has emerged as a powerful tool. chemrxiv.orgnih.govmdpi.com This approach can be used to prepare proposed biosynthetic intermediates and test their conversion to the final natural product by specific enzymes or cell-free extracts. rsc.orgnih.gov

While specific chemoenzymatic studies focused solely on this compound are not extensively documented, the principles of this approach are highly relevant. For example, the synthesis of proposed precursors followed by their incubation with sponge homogenates could provide direct evidence for the hypothesized biosynthetic steps. Furthermore, the use of enzymes in synthetic routes can facilitate the construction of complex stereocenters found in these molecules. nih.govmdpi.comnih.gov

Genetic and Genomic Investigations of Biosynthetic Gene Clusters

The advent of modern sequencing technologies has revolutionized the study of natural product biosynthesis. By analyzing the genome of the producing organism, it is often possible to identify the biosynthetic gene cluster (BGC) responsible for the synthesis of a particular metabolite. beilstein-journals.orgnih.gov These clusters contain the genes encoding all the necessary enzymes, including the PKS, tailoring enzymes, and regulatory proteins. mdpi.comnih.gov

Identifying the BGC for this compound would provide definitive proof of its polyketide origin and reveal the specific enzymatic machinery involved in its formation. While the BGC for this compound has not yet been explicitly characterized in the scientific literature, the general methodology for such investigations is well-established. It typically involves sequencing the genome of the producing sponge or its symbiotic microorganisms, followed by bioinformatic analysis to locate PKS and other relevant genes. uct.ac.za Subsequent gene inactivation or heterologous expression experiments can then be used to confirm the function of the identified BGC. nih.gov

Structure Activity Relationship Sar Studies of Plakorsin C and Analogues

Identification of Pharmacophoric Elements within the Plakorsin C Scaffold

The chemical structure of this compound, a furan-containing fatty acid, suggests several key pharmacophoric elements that are likely crucial for its biological activity. These include the furan (B31954) ring, the extended and branched alkyl chain, and the carboxylic acid moiety. The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a common motif in a variety of bioactive natural products and is known to be involved in a range of biological interactions. nih.govnih.govnih.gov Its electron-rich nature allows it to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking with biological macromolecules.

The terminal carboxylic acid group provides a site for ionic interactions and hydrogen bonding, which can be pivotal for anchoring the molecule to its biological target. The acidity of this group at physiological pH means it will likely exist in its carboxylate form, facilitating strong electrostatic interactions with positively charged residues in a binding site.

While direct studies on this compound's pharmacophore are not extensively documented, research on other furan fatty acids suggests that the furan moiety often acts as a potent antioxidant and free radical scavenger. researchgate.netresearchgate.net This activity is attributed to the furan ring's ability to donate an electron to or form an adduct with peroxyl radicals. nih.gov

Impact of Functional Group Modifications on Biological Activity

Based on the identified pharmacophoric elements, several functional group modifications can be hypothesized to impact the biological activity of this compound.

Modification of the Carboxylic Acid: Esterification or amidation of the terminal carboxylic acid would neutralize its negative charge, likely altering its binding mode and potentially its solubility and cell permeability. For instance, the conversion of plakortin to its corresponding acid, plakortic acid, has been shown to influence its activity profile. acs.org It is plausible that a similar modification to this compound would have a pronounced effect on its biological efficacy.

Alterations to the Furan Ring: Modification of the furan ring, such as saturation to a tetrahydrofuran (B95107) ring, would eliminate its aromaticity and likely diminish any bioactivity dependent on its electron-rich nature, such as antioxidant effects. The introduction of substituents onto the furan ring could also modulate its electronic properties and steric profile, leading to changes in activity. Studies on other furan-containing compounds have demonstrated that the furan moiety is often critical for their cytotoxic effects. nih.gov

Changes in the Alkyl Chain: Varying the length and branching of the alkyl side chain would directly impact the molecule's lipophilicity. A shorter chain might decrease its ability to interact with hydrophobic targets, while a longer or more complexly branched chain could enhance such interactions, provided it fits within the target's binding pocket. The saturation of any double bonds within the chain could also affect the molecule's conformational flexibility and, consequently, its biological activity.

The following table outlines potential modifications and their predicted impact on the bioactivity of this compound, based on general principles of medicinal chemistry and SAR studies of related compounds.

| Modification | Functional Group Targeted | Predicted Impact on Bioactivity | Rationale |

| Methyl Esterification | Carboxylic Acid | Altered | Neutralizes charge, changes binding interactions |

| Amidation | Carboxylic Acid | Altered | Introduces new hydrogen bonding capabilities |

| Reduction to Alcohol | Carboxylic Acid | Decreased | Loss of key ionic interaction site |

| Furan Saturation | Furan Ring | Decreased | Loss of aromaticity and antioxidant properties |

| Alkyl Chain Shortening | Alkyl Side Chain | Altered/Decreased | Reduced lipophilicity and hydrophobic interactions |

| Alkyl Chain Lengthening | Alkyl Side Chain | Altered | Increased lipophilicity, potential for enhanced binding |

Stereochemical Influences on Activity Profiles

Stereochemistry is a critical determinant of biological activity for many natural products, as biological targets are chiral environments. For this compound, the stereocenters within its branched alkyl chain will dictate the three-dimensional shape of the molecule. This, in turn, will influence how it fits into a specific binding site on a protein or other biological macromolecule.

While specific studies on the stereoisomers of this compound are not available, research on other marine natural products, including those from Plakortis, consistently demonstrates the profound impact of stereochemistry on cytotoxicity and other biological activities. For example, the synthesis and evaluation of different stereoisomers of pericosine B, a cytotoxic marine natural product, revealed that changes in the stereochemistry at a single carbon atom significantly influenced its potency. mdpi.comresearchgate.net Similarly, the relative stereochemistry of the substituents on the peroxide ring of plakortin and its analogues is known to be crucial for their antimalarial activity.

It is highly probable that the specific stereoconfiguration of the methyl groups and any other chiral centers in the side chain of this compound is essential for its biological function. The synthesis and biological evaluation of all possible stereoisomers of this compound would be necessary to fully elucidate the stereochemical requirements for its activity.

Comparative Analysis with Structurally Related Plakortis Metabolites

The genus Plakortis is a rich source of structurally diverse polyketides, many of which possess potent biological activities. scielo.brmdpi.com A comparative analysis of this compound with other Plakortis metabolites, particularly those with different core structures, can highlight the importance of specific structural motifs.

Many of the most studied metabolites from Plakortis are cyclic peroxides, such as plakortin and the plakortides. bsu.edu.eg The primary pharmacophore in these compounds is the 1,2-dioxane (B1202867) or 1,2-dioxolane ring, which is responsible for their cytotoxic and antimalarial properties. bsu.edu.eg In contrast, this compound belongs to a subclass of furan-containing fatty acids. The biological activity of a related compound, Plakorsin A, which was isolated alongside this compound, has been reported to have cytotoxic activity against COLO-250 and KB-16 cells. acs.org

The table below compares the structural features and reported biological activities of this compound with other representative metabolites from Plakortis.

| Compound | Core Structure | Key Functional Groups | Reported Biological Activity | Reference(s) |

| This compound | Furan Fatty Acid | Furan, Carboxylic Acid, Branched Alkyl Chain | Not explicitly reported | acs.org |

| Plakorsin A | Furan Fatty Acid | Furan, Carboxylic Acid, Branched Alkyl Chain | Cytotoxic | acs.org |

| Plakortin | Cyclic Peroxide | 1,2-Dioxane Ring, Ester, Alkyl Chain | Cytotoxic, Antimalarial | acs.orgmdpi.com |

| Plakortide E | Cyclic Peroxide | 1,2-Dioxolane Ring, Carboxylic Acid | Cytotoxic | bsu.edu.eg |

| Glanvillic Acid A | Furan Fatty Acid | Furan, Carboxylic Acid | Not explicitly reported | mdpi.com |

This comparative analysis suggests that while the cyclic peroxide moiety is a key driver of cytotoxicity in many Plakortis metabolites, the furan-containing fatty acid scaffold of the plakorsins also confers significant biological activity. The presence of the furan ring in Plakorsin A and its reported cytotoxicity indicates that this heterocycle is a viable alternative to the peroxide ring for conferring cytotoxic properties within this class of marine natural products. acs.org The structural and functional differences between these subclasses of Plakortis metabolites underscore the remarkable biosynthetic diversity within this sponge genus and highlight the potential for discovering novel pharmacophores.

Advanced Research Methodologies and Future Directions

Metabolomics and Chemoprofiling in Sponge Extracts

Metabolomics provides a powerful lens to view the chemical diversity within marine sponges like Plakortis simplex, the source of Plakorsin C. japsonline.comnih.gov This holistic approach aims to qualitatively and quantitatively analyze the complete set of small molecules (the metabolome) in a biological sample. units.it For marine natural product discovery, metabolomics is crucial for chemical profiling, dereplication (the rapid identification of known compounds), and pinpointing novel bioactive molecules within a complex mixture. nih.govresearchgate.net

UHPLC-HRMS for Comprehensive Chemical Profiling

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is a cornerstone technique in marine metabolomics. mdpi.com It offers high separation efficiency, speed, and the ability to determine the elemental composition of detected ions with great accuracy. In the context of analyzing extracts from sponges such as Plakortis simplex, UHPLC-HRMS is instrumental for generating a detailed chemical fingerprint.

This technique allows researchers to separate the myriad of compounds present in a crude sponge extract. nih.gov The high-resolution mass data subsequently obtained for each separated compound enables the assignment of a precise molecular formula. By comparing this data against natural product databases, known compounds can be quickly identified, a process that saves significant time and resources by avoiding the re-isolation of already characterized molecules. mdpi.com This approach is essential for distinguishing this compound from its analogs and other co-occurring metabolites within the sponge.

The table below outlines a typical workflow for UHPLC-HRMS analysis in marine natural product research.

| Step | Description | Key Parameters |

| 1. Sample Preparation | Extraction of metabolites from the sponge tissue (e.g., Plakortis simplex). | Solvent system (e.g., Methanol (B129727)/Dichloromethane), extraction method (e.g., SPE). nih.gov |

| 2. Chromatographic Separation | Injection of the extract into the UHPLC system to separate individual compounds. | Column (e.g., C18), mobile phase gradient (e.g., Water/Methanol with formic acid), flow rate. nih.gov |

| 3. Ionization | Eluted compounds are aerosolized and ionized. | Ionization source (e.g., Electrospray Ionization - ESI). |

| 4. Mass Analysis | Ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer. | Analyzer type (e.g., Orbitrap, TOF), mass accuracy (<5 ppm), resolution. |

| 5. Data Processing | Raw data is processed to detect features, align chromatograms, and perform peak annotation. | Software (e.g., Chromeleon, MZmine 2), database matching (e.g., MarinLit). units.itmdpi.com |

Multivariate Data Analysis in Natural Product Research

The vast and complex datasets generated by UHPLC-HRMS require advanced statistical methods for interpretation. Multivariate data analysis (MVDA) is used to discern patterns and relationships within the data, which is particularly useful when comparing the chemical profiles of multiple samples. japsonline.com Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are commonly employed. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering ways to predict and analyze the behavior of molecules like this compound at an atomic level. researchgate.net These in silico methods accelerate the research process by predicting bioactivities, identifying potential biological targets, and elucidating mechanisms of action before extensive laboratory work is undertaken. nih.govmdpi.com

In Silico Screening and Virtual Ligand Design

In silico screening involves the use of computational methods to search large databases of compounds for molecules that are likely to bind to a specific biological target, such as an enzyme or receptor. For a compound like this compound, whose biological targets may not be fully known, virtual screening can be used in a "reverse docking" approach. The structure of this compound can be docked against a panel of known protein structures to generate hypotheses about its potential targets. mdpi.com

Furthermore, the furan (B31954) scaffold of this compound can serve as a starting point for virtual ligand design. mdpi.comresearchgate.net By computationally modifying its structure—adding, removing, or altering functional groups—new derivatives can be designed. These virtual compounds can then be screened in silico for improved binding affinity or better pharmacokinetic properties, guiding future synthetic chemistry efforts. researchgate.net

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). mdpi.comresearchgate.net The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov This method can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.comnih.gov Such studies are crucial for understanding how this compound might exert a biological effect at the molecular level. mdpi.com

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and behavior of the this compound-protein complex over time. MD simulations model the movement of every atom in the system, providing a dynamic view of the binding. mdpi.comnih.gov This can confirm the stability of the binding pose predicted by docking and reveal conformational changes in the protein or ligand upon binding. rsc.org The insights gained from MD simulations are valuable for validating potential drug targets and for the rational design of more potent analogs. mdpi.com

The general workflow for these computational studies is summarized below.

| Step | Description | Software/Tools Example |

| 1. Preparation of Structures | Obtain 3D structures of the ligand (this compound) and the target protein (e.g., from PDB). Prepare structures by adding hydrogens, assigning charges, etc. | UCSF Chimera, AutoDockTools. nih.gov |

| 2. Molecular Docking | Dock the ligand into the defined binding site of the protein to predict binding poses and affinities. | AutoDock Vina, GOLD. nih.gov |

| 3. Analysis of Interactions | Visualize and analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | PyMOL, Discovery Studio Visualizer. |

| 4. Molecular Dynamics (MD) | Run an MD simulation on the docked complex to assess its stability and dynamics in a simulated physiological environment. | GROMACS, NAMD. |

| 5. Post-MD Analysis | Analyze the MD trajectory to calculate metrics like Root Mean Square Deviation (RMSD) and binding free energies (MM/GBSA). mdpi.com | GROMACS analysis tools. |

Emerging Analytical Techniques for Natural Product Research

The field of natural product research is continually evolving, with new analytical techniques emerging that offer enhanced sensitivity, resolution, and speed. These advancements are critical for uncovering the full chemical diversity of complex sources like marine sponges and for characterizing trace-level compounds that may have potent biological activities.

Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), provide an additional dimension of separation based on the size, shape, and charge of an ion. This can help to resolve isomeric compounds that are indistinguishable by conventional MS alone. Another area of development is in micro-scale and automated analytical platforms that allow for high-throughput screening of small amounts of material, conserving precious natural product samples.

Furthermore, advances in data processing, including the use of artificial intelligence and machine learning, are improving the ability to mine complex datasets from techniques like HRMS. mdpi.com These computational tools can help to identify novel chemical scaffolds and predict the structures of unknown compounds based on their fragmentation patterns, accelerating the discovery of new molecules related to this compound. The integration of these emerging techniques promises to deepen our understanding of the chemical ecology of Plakortis sponges and unlock the therapeutic potential of their metabolites.

Unexplored Biological Activities and Potential Research Avenues

The initial discovery of this compound revealed its cytotoxic activity against COLO-250 and KB-16 cancer cell lines. nih.gov This finding opens the door to a multitude of unexplored biological activities and potential research avenues.

Given that other compounds isolated from Plakortis simplex have demonstrated antimalarial activity, it would be a logical next step to investigate the antiplasmodial potential of this compound. nih.gov Furthermore, the diverse biological activities of furan-containing natural products, which range from antibacterial and antifungal to anti-inflammatory, suggest that this compound could possess a broader spectrum of bioactivity. semanticscholar.org

Future research should focus on:

Expanded Cytotoxicity Screening: Testing this compound against a wider panel of cancer cell lines, including those representing different cancer types and multidrug-resistant phenotypes.

Antimicrobial Assays: Evaluating the activity of this compound against a range of pathogenic bacteria and fungi.

Anti-inflammatory and Immunomodulatory Studies: Investigating the potential of this compound to modulate inflammatory pathways, which are often dysregulated in various diseases.

Enzyme Inhibition Assays: Screening this compound against a panel of relevant enzymes to identify potential molecular targets.

The exploration of this compound analogues, both naturally occurring and synthetic, could also unveil novel biological activities and provide valuable structure-activity relationship (SAR) data.

Challenges and Opportunities in this compound Research

The journey of a natural product from discovery to potential therapeutic application is fraught with challenges. However, these challenges also present opportunities for innovation and scientific advancement.

A significant hurdle in the development of marine-derived natural products is ensuring a sustainable and reliable supply of the compound. The collection of marine sponges like Plakortis simplex from their natural habitat is often not environmentally or economically viable in the long term.

Challenges:

Over-harvesting of the source organism can lead to ecological damage.

The concentration of the desired compound in the sponge can vary depending on geographical location, season, and other environmental factors.

Opportunities:

Aquaculture and Mariculture: Developing methods for the sustainable cultivation of Plakortis simplex or its associated microorganisms could provide a consistent source of this compound.

Chemical Synthesis: The total synthesis of this compound would not only provide a scalable and sustainable source but also allow for the creation of analogues with potentially improved properties.

Biotechnology: Exploring the biosynthetic pathways of this compound within its host or symbiotic microorganisms could pave the way for its production through fermentation or enzymatic synthesis. Research into the polyketide synthase (PKS) genes in Plakortis simplex symbionts suggests a potential avenue for biosynthetic production of its metabolites. nih.govnih.gov

The multifaceted nature of natural product research necessitates a collaborative approach. The successful development of this compound will require expertise from a wide range of scientific disciplines.

Key Disciplines for Collaboration:

Marine Biology and Ecology: For the sustainable collection and cultivation of the source organism.

Natural Product Chemistry: For the isolation, purification, and structure elucidation of this compound and its analogues.

Synthetic Organic Chemistry: For the total synthesis and derivatization of the compound.

Pharmacology and Toxicology: To evaluate the biological activity and safety profile of this compound.

Computational Chemistry and Biology: For target identification and understanding the mechanism of action.

Such interdisciplinary collaborations are essential for accelerating the pace of discovery and overcoming the hurdles in the drug development pipeline. tandfonline.comunl.pt

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product discovery. rsc.org These computational tools can be applied at various stages of the research pipeline for this compound.

Potential Applications of AI and ML:

Bioactivity Prediction: ML models can be trained on large datasets of known bioactive compounds to predict the potential biological activities of this compound and its analogues.

Target Identification: AI algorithms can analyze biological data to predict the molecular targets of this compound, thereby elucidating its mechanism of action. nih.gov

Dereplication: AI-powered tools can rapidly analyze spectroscopic data (e.g., MS, NMR) from crude extracts to identify known compounds like this compound, allowing researchers to focus on novel molecules. youtube.comucsd.edu

De Novo Design: Generative AI models can be used to design novel this compound analogues with optimized properties, such as increased potency or reduced toxicity.

The integration of these cutting-edge technologies will undoubtedly accelerate the exploration of this compound and enhance its potential for therapeutic development.

Q & A

How can researchers formulate a PICOT-compliant research question to investigate Plakorsin C’s biochemical mechanisms?

Answer:

A PICOT framework ensures specificity and methodological clarity. For this compound, structure your question as:

- P (Population): Target biological system (e.g., cancer cell lines, enzyme pathways).

- I (Intervention): this compound dosage, administration route, or molecular interactions.

- C (Comparison): Control compounds or untreated groups.

- O (Outcome): Measurable endpoints (e.g., apoptosis rates, IC50 values).

- T (Time): Duration of exposure or observation.

Example: “In HER2-positive breast cancer cells (P), how does 10 µM this compound (I) compared to trastuzumab (C) affect apoptosis markers (O) over 72 hours (T)?”

Methodological Considerations:

- Use systematic reviews to identify gaps (e.g., understudied pathways) .

- Align variables with assay feasibility (e.g., avoid overly broad outcomes like “cell health”) .

Table 1: PICOT Parameters for this compound Studies

| Component | Example Application |

|---|---|

| Population | Pancreatic β-cells |

| Intervention | 5–50 µM this compound |

| Comparison | Metformin (1 mM) |

| Outcome | Insulin secretion (ELISA) |

| Time | 24–48 hours |

What strategies ensure reproducibility when standardizing assays for this compound’s mechanism of action?

Answer:

- Experimental Replication: Include triplicate measurements and independent replicates to account for batch variability .

- Protocol Harmonization: Document buffer pH, temperature, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Reference Standards: Use internal controls (e.g., known inhibitors) to validate assay sensitivity .

Advanced Tip:

For kinetic studies, employ stopped-flow spectroscopy to capture transient interactions, ensuring time-resolved data aligns with PICOT’s “T” component .

How should researchers address contradictory data on this compound’s efficacy across in vitro and in vivo models?

Answer:

Contradictions often arise from model-specific variables. Resolve discrepancies by:

Meta-Analysis: Aggregate data from ≥5 studies to identify confounding factors (e.g., bioavailability differences) .

Dose-Response Calibration: Compare in vitro IC50 values to in vivo plasma concentrations .

Pathway Mapping: Use tools like STRING or KEGG to contextualize this compound’s targets across models .

Table 2: Common Data Contradictions and Solutions

| Contradiction | Resolution Strategy |

|---|---|

| High in vitro efficacy but low in vivo activity | Assess pharmacokinetics (e.g., hepatic metabolism) |

| Cell-line-specific apoptosis rates | Validate using primary cells or 3D organoids |

What advanced methodologies integrate multi-omics data to elucidate this compound’s polypharmacology?

Answer:

- Transcriptomics + Proteomics: Pair RNA-seq with mass spectrometry to link gene expression changes to protein-level effects .

- Network Pharmacology: Build interaction networks using platforms like Cytoscape, identifying hub nodes (e.g., this compound-targeted kinases) .

- Machine Learning: Train models on PubChem data to predict off-target interactions .

Case Study:

A 2024 study combined CRISPR screens with metabolomics to reveal this compound’s role in fatty acid oxidation, resolving prior inconsistencies in lipidomic datasets .

How can predictive modeling optimize this compound’s structure-activity relationships (SAR) for novel derivatives?

Answer:

- QSAR Modeling: Use Schrödinger’s Maestro or OpenEye to correlate substituent groups (e.g., hydroxyl vs. methyl) with activity .

- Molecular Dynamics: Simulate binding stability in this compound-enzyme complexes (e.g., RMSD <2 Å over 100 ns) .

- Synthetic Feasibility: Prioritize derivatives with synthetic accessibility scores (SAscore) ≤6 .

Table 3: SAR Parameters for this compound Derivatives

| Parameter | Optimal Range |

|---|---|

| LogP | 2.5–3.5 |

| Hydrogen bond acceptors | ≤5 |

| Polar surface area | 60–80 Ų |

What ethical and practical criteria (FINER) should guide this compound research in preclinical models?

Answer:

Apply the FINER framework:

- Feasible: Ensure access to validated animal models (e.g., PDX mice) and funding for dose-ranging studies .

- Interesting: Align with understudied mechanisms (e.g., this compound’s impact on drug-resistant pathogens).

- Novel: Investigate combination therapies (e.g., this compound + checkpoint inhibitors) .

- Ethical: Adhere to ARRIVE guidelines for humane endpoints .

- Relevant: Address unmet needs (e.g., antimicrobial resistance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.